- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147
Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)
24393-49-5 structure
Product Name:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Número CAS:24393-49-5
MF:C12H14O2
Megavatios:190.238363742828
CID:828750
PubChem ID:641318
Update Time:2025-04-19
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- ethyl 3-(4-methylphenyl)prop-2-enoate
- Ethyl (E)-3-(p-methylphenyl)-2-propenoate
- Ethyl (E)-p-methylcinnamate
- Ethyl (E)-3-(4-methylphenyl)-2-propenoate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- 4-Methylcinnamic acid ethyl ester
- 20511-20-0
- GS-6767
- H10135
- MFCD00182491
- DB-360283
- (E)-Ethyl 3-(p-tolyl)acrylate
- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
- Ethyl 4-methylcinnamate
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
- (E)-Ethyl3-(p-tolyl)acrylate
- (E)-ethyl 3-p-tolylacrylate
- A12244
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
- Ethyl 3-(4-methylphenyl)propenoate
- ethyl (E)-3-(4-methylphenyl)prop-2-enoate
- AKOS006242257
- (E)-3-(p-tolyl)-acrylic acid ethyl ester
- AC-6964
- Ethyl 3-(p-tolyl)acrylate
- EN300-1453819
- 24393-49-5
- ethyl 3-(4-methylphenyl)acrylate
- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
- NSC-338436
- CHEMBL4065028
- Ethyl-4-methyl cinnamate
- Cinnamic acid, p-methyl-, ethyl ester
- NSC338436
- (e)-ethyl 3-(4-methylphenyl)acrylate
- ethyl p-methylcinnamate
- Z54083206
- SCHEMBL1894062
- Ethyl (e)-4-methylcinnamate
- CS-0308791
- EN300-132635
-
- Renchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
- Clave inchi: IMKVSWPEZCELRM-CMDGGOBGSA-N
- Sonrisas: O(C(/C=C/C1C=CC(C)=CC=1)=O)CC
Atributos calculados
- Calidad precisa: 190.09942
- Masa isotópica única: 190.099379685g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 4
- Complejidad: 200
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 26.3Ų
Propiedades experimentales
- Denso: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Very 微溶 (0.3 g/L) (25 ºC),
- PSA: 26.3
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at recommended temperature
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-250MG |
Ethyl (E)-3-(p-Tolyl)acrylate |
24393-49-5 | >98.0%(GC) | 250mg |
¥290.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-1G |
Ethyl (E)-3-(p-Tolyl)acrylate |
24393-49-5 | >98.0%(GC) | 1g |
¥890.00 | 2024-04-17 | |
| Enamine | EN300-1453819-0.05g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.05g |
$612.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.1g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.1g |
$640.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.25g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.25g |
$670.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.5g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.5g |
$699.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-1.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 1.0g |
$728.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-2.5g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 2.5g |
$1428.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-5.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 5.0g |
$2110.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-10.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 10.0g |
$3131.0 | 2023-07-10 |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Referencia
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Referencia
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Referencia
- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referencia
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Referencia
- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Referencia
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Referencia
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Referencia
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referencia
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- p-tolyl-propynoic acid ethyl ester
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Número de pedido:A1028035
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:36
Precio ($):745.0
Correo electrónico:sales@amadischem.com
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Literatura relevante
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Pureza:99%
Cantidad:25g
Precio ($):745.0